molecular formula C19H24N2O2S B2463341 3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide CAS No. 1788560-65-5

3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide

Cat. No. B2463341
CAS RN: 1788560-65-5
M. Wt: 344.47
InChI Key: FXFPGSNDCAFMBX-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide, also known as MTAPA, is a chemical compound that has shown potential for use in scientific research.

Scientific Research Applications

Chemical Synthesis and Reactivity The reactivity and synthetic applications of compounds similar to "3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide" have been explored in various studies. For example, the dearomatising rearrangements of lithiated thiophenecarboxamides have been demonstrated, showing the transformation of thiophene derivatives into pyrrolinones, azepinones, or partially saturated azepinothiophenes through cyclisation reactions (Clayden et al., 2004). This study highlights the potential of thiophene derivatives in synthesizing complex heterocyclic structures, which are of significant interest in medicinal chemistry and material science.

Material Science Applications The synthesis and characterization of polysilsesquioxane with carboxylic acid groups, incorporating N-(methoxyethyl)methylamide structures, demonstrate the compound's relevance in creating thermoresponsive materials (Minami et al., 2011). These materials exhibit amphiphilic and thermoresponsive properties in aqueous solutions, indicating potential applications in drug delivery systems and responsive coatings.

Pharmaceutical Research Azepane derivatives, such as those related to the compound of interest, have been investigated for their potential as drug candidates. The synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides show the application of these compounds in developing new antimicrobial agents (Talupur et al., 2021). Additionally, azepanium ionic liquids derived from azepane have been studied for their applications in green chemistry, showcasing their use as environmentally friendly solvents and electrolytes (Belhocine et al., 2011).

Organic Synthesis Methodologies The exploration of novel azepane derivatives as protein kinase inhibitors demonstrates the compound's utility in the synthesis of biologically active molecules (Breitenlechner et al., 2004). Such studies are crucial for drug discovery and development, indicating the broader implications of research on compounds like "3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide" in medicinal chemistry.

properties

IUPAC Name

3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-23-17-9-7-15(8-10-17)16-5-2-3-11-21(14-16)19(22)20-13-18-6-4-12-24-18/h4,6-10,12,16H,2-3,5,11,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFPGSNDCAFMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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